N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC15723080
Molecular Formula: C14H11Cl3N4O4S
Molecular Weight: 437.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11Cl3N4O4S |
|---|---|
| Molecular Weight | 437.7 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H11Cl3N4O4S/c15-14(16,17)12(19-11(22)10-6-3-7-25-10)20-13(26)18-8-4-1-2-5-9(8)21(23)24/h1-7,12H,(H,19,22)(H2,18,20,26) |
| Standard InChI Key | XRRUXLMTSHFUPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Introduction
N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a trichloromethyl group and a nitrophenyl moiety. It belongs to the class of amides and contains a furan ring along with a carbamothioyl group. The molecular formula of this compound is C14H11Cl3N4O4S, with a reported molecular weight of approximately 413.7 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor the reaction progress and characterize the final product.
Potential Chemical Reactions:
-
Hydrolysis: The compound can undergo hydrolysis, potentially breaking down into simpler components under specific conditions.
-
Nucleophilic Substitution: The presence of a trichloro group allows for nucleophilic substitution reactions, which can modify the compound's structure.
Biological Mechanisms and Potential Applications
Although detailed biological mechanisms are not extensively documented, compounds with similar structures often interact with enzymes or receptors in biological pathways. Potential applications of N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide include research in medicinal chemistry and organic synthesis due to its versatile functional groups.
Potential Biological Activities:
-
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
-
Receptor Binding: It could interact with specific receptors, influencing cellular signaling processes.
Research Findings and Future Directions
Further studies are necessary to elucidate the specific biological pathways affected by N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide. Research should focus on its interactions with biological targets to identify potential therapeutic applications and optimize its efficacy.
Key Research Questions:
-
Mechanism of Action: Investigate how the compound interacts with biological systems.
-
Toxicity and Safety: Assess its safety profile for potential applications.
-
Optimization of Synthesis: Improve synthesis methods for higher yields and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume